molecular formula C15H12N4O3 B13887162 5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one

5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one

Cat. No.: B13887162
M. Wt: 296.28 g/mol
InChI Key: FFEVCZSBKMQQIP-UHFFFAOYSA-N
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Description

5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of interest due to its potential biological and pharmacological activities. The presence of hydroxyl and methoxy groups in its structure suggests it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one typically involves the formation of the pyrimidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-(6-methoxypyrazin-2-yl)benzaldehyde with guanidine in the presence of a base can lead to the formation of the desired pyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution of the methoxy group can yield various substituted derivatives .

Scientific Research Applications

5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: These compounds also contain a diazine ring and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds like imatinib and dasatinib, which are used in cancer therapy, share structural similarities.

    Pyrazine derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one is unique due to the combination of pyrimidine and pyrazine rings in its structure, along with the presence of hydroxyl and methoxy groups. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H12N4O3/c1-22-13-8-16-6-11(18-13)9-3-2-4-10(5-9)14-17-7-12(20)15(21)19-14/h2-8,20H,1H3,(H,17,19,21)

InChI Key

FFEVCZSBKMQQIP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1)C2=CC(=CC=C2)C3=NC=C(C(=O)N3)O

Origin of Product

United States

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